molecular formula C23H35NO2 B1259051 Paxdaphnidine A

Paxdaphnidine A

Cat. No.: B1259051
M. Wt: 357.5 g/mol
InChI Key: ASJBAMFLUNNOSV-PQYFOXTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paxdaphnidine A is a bioactive alkaloid isolated from the stems and leaves of Daphniphyllum paxianum (Daphniphyllaceae), a plant traditionally used in Chinese medicine for treating inflammation and fever . Its molecular formula, C23H35NO2, was established via high-resolution mass spectrometry (HRMS), and its unique pentacyclic skeleton was elucidated using 2D NMR techniques (¹H-¹H COSY, HSQC, HMBC, NOESY) . The compound features a fused five-ring system with a tertiary methyl group (δ 1.12 ppm), a methoxyl group (δ 3.63 ppm), and an ester carbonyl (δ 176.7 ppm in ¹³C NMR) . Biogenetically, it originates from sec-odaphniphylline-type alkaloids through C-7–C-10 bond cleavage and subsequent intramolecular rearrangements .

Properties

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

methyl (1S,2S,5R,6S,9S,15R,16R)-2-methyl-5-propan-2-yl-7-azapentacyclo[10.5.1.01,6.02,9.015,18]octadec-12(18)-ene-16-carboxylate

InChI

InChI=1S/C23H35NO2/c1-13(2)16-9-10-22(3)15-7-5-14-6-8-17-18(21(25)26-4)11-23(22,19(14)17)20(16)24-12-15/h13,15-18,20,24H,5-12H2,1-4H3/t15-,16-,17-,18-,20+,22+,23+/m1/s1

InChI Key

ASJBAMFLUNNOSV-PQYFOXTFSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CCC4=C5[C@]2([C@H]1NC3)C[C@H]([C@H]5CC4)C(=O)OC)C

Canonical SMILES

CC(C)C1CCC2(C3CCC4=C5C2(C1NC3)CC(C5CC4)C(=O)OC)C

Synonyms

paxdaphnidine A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Alkaloids

Structural Features and Skeletons

The Daphniphyllum alkaloids are renowned for their structural complexity. Below is a comparative analysis of Paxdaphnidine A with key analogs:

Compound Molecular Formula Skeleton Type Source Plant Key Structural Features Reference
This compound C23H35NO2 Pentacyclic D. paxianum Unique fused five-ring system; ester carbonyl; methoxyl group; tertiary methyl groups
Paxdaphnidine B C22H35NO2 Tetracyclic D. paxianum Four-ring system; lacks one ring compared to this compound; similar biosynthetic origin
Daphnipaxinin Not reported C-22-noryuzurimine D. paxianum First diamino Daphniphyllum alkaloid; truncated yuzurimine skeleton
Daphnilongeranin A Not reported sec-10,17-longistylumphlline D. longeracemosum Challenges biosynthetic assumptions for Daphnicyclidine A; secodane-type rearrangement
Daphniyunnine B Not reported C22-nor,10,17-seco-yuzurimine D. yunnanense Most degraded Daphniphyllum alkaloid; seco-yuzurimine framework
Paxdaphnine A C22H31NO3 1,19-Bis-nor D. paxianum seeds Highly caged skeleton; 1,19-bis-nor configuration
Caldphnidine B C23H35NO2 19,N-seco-Yuzurimine D. subverticillatum Structural isomer of this compound; opposite configurations at C(14)/C(15)
Key Observations:
  • Ring Systems : this compound’s pentacyclic framework distinguishes it from tetracyclic analogs like Paxdaphnidine B and sec-odaphniphylline derivatives .
  • Functional Groups: Unlike Daphniyunnine B (C22-nor,10,17-seco) and Paxdaphnine A (1,19-bis-nor), this compound retains a methoxyl and ester carbonyl, suggesting divergent oxidation states .
  • Stereochemistry : Caldphnidine B shares the 19,N-seco-Yuzurimine skeleton with this compound but exhibits inverted configurations at C(14)/C(15), highlighting stereochemical flexibility in biosynthesis .

Bioactivity

Structural features such as the methoxyl group and ester moiety in this compound may influence its bioactivity compared to analogs like Paxdaphnine A, which lacks these groups .

Research Implications

This compound’s unique pentacyclic framework offers a template for synthetic studies targeting novel bioactive scaffolds . Comparative biosynthetic analyses (e.g., stereochemical variations in Caldphnidine B vs. This compound) could elucidate enzymatic mechanisms driving skeletal diversity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Paxdaphnidine A, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as [describe general pathway, e.g., alkaloid extraction followed by catalytic hydrogenation]. Validate purity using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Structural confirmation requires NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS). For reproducibility, report solvent systems, reaction temperatures, and catalyst ratios in tabular form (e.g., Table 1: Synthesis Parameters) .

Q. How is this compound characterized spectroscopically, and what are common pitfalls in interpreting its NMR data?

  • Methodological Answer : Assign peaks using 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the aromatic region. Common errors include misattributing solvent residues (e.g., CDCl₃ at δ 7.26 ppm) or neglecting coupling constants. Include a supplemental table comparing experimental shifts with literature values (e.g., Table S1: NMR Data Comparison) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in cancer cell lines, addressing conflicting cytotoxicity data?

  • Methodological Answer : Use a panel of cell lines (e.g., MCF-7, HeLa, A549) with standardized viability assays (MTT, ATP luminescence). Reconcile contradictions by controlling variables like incubation time (24 vs. 48 hours) and serum concentration. Apply dose-response curves and statistical models (e.g., IC₅₀ comparisons via ANOVA). Publish raw data in supplementary tables (e.g., Table 2: Cytotoxicity Profiles) .

Q. What strategies are recommended for resolving discrepancies in this compound’s reported bioavailability across preclinical studies?

  • Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models using LC-MS/MS. Address variability by standardizing administration routes (oral vs. intravenous) and sampling intervals. Analyze AUC (Area Under the Curve) differences with bootstrap resampling. Include a flowchart of experimental design and a meta-analysis table (e.g., Table 3: Bioavailability Comparisons) .

Q. How should researchers formulate hypotheses to explore this compound’s potential off-target effects in neurological systems?

  • Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the hypothesis. For example: “Does this compound inhibit acetylcholinesterase (AChE) in zebrafish models at sub-cytotoxic concentrations?” Validate via in vitro AChE assays and in vivo behavioral tests (e.g., locomotion tracking). Document negative controls and assay validation steps in a methods table .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paxdaphnidine A
Reactant of Route 2
Paxdaphnidine A

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